molecular formula C24H23N3 B12002514 4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline CAS No. 767292-30-8

4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline

Cat. No.: B12002514
CAS No.: 767292-30-8
M. Wt: 353.5 g/mol
InChI Key: RSXWXEAYFFVBFX-UHFFFAOYSA-N
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Description

4-(4,6-Diphenyl-1,3-diazabicyclo(310)hex-3-EN-2-YL)-N,N-dimethylaniline is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline involves multiple steps, starting with the formation of the bicyclic core. The reaction conditions typically require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

When compared to similar compounds, 4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline stands out due to its unique bicyclic structure and the specific functional groups attached to it. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

CAS No.

767292-30-8

Molecular Formula

C24H23N3

Molecular Weight

353.5 g/mol

IUPAC Name

4-(4,6-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C24H23N3/c1-26(2)20-15-13-19(14-16-20)24-25-21(17-9-5-3-6-10-17)23-22(27(23)24)18-11-7-4-8-12-18/h3-16,22-24H,1-2H3

InChI Key

RSXWXEAYFFVBFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N=C(C3N2C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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